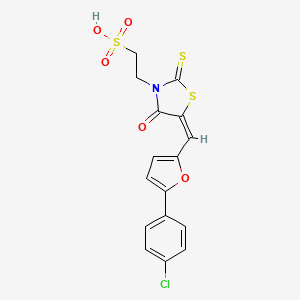

(E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

(E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid (CAS: 372508-48-0) is a thiazolidinone derivative with a molecular formula of C₁₆H₁₂ClNO₅S₃ and a molecular weight of 429.9 g/mol . Its structure comprises a central thiazolidinone core substituted with a 4-chlorophenyl-furan methylidene group at position 5 and an ethanesulfonic acid moiety at position 3. Key physicochemical properties include:

- XLogP3: 3.3 (indicating moderate lipophilicity)

- Hydrogen bond donors/acceptors: 1 donor, 7 acceptors

- Topological polar surface area: 154 Ų (suggesting moderate polarity)

- Rotatable bonds: 5 (indicating structural flexibility) .

Thiazolidinones are well-studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

2-[(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5S3/c17-11-3-1-10(2-4-11)13-6-5-12(23-13)9-14-15(19)18(16(24)25-14)7-8-26(20,21)22/h1-6,9H,7-8H2,(H,20,21,22)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLGFCRZXIMZBO-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the furan ring is functionalized with a 4-chlorophenyl group.

Formation of the thiazolidinone ring: This is typically done through a condensation reaction between a thioamide and a carbonyl compound.

Methylene bridge formation: The methylene bridge is introduced via a Knoevenagel condensation reaction between the furan derivative and the thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name : 2-[(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

- Molecular Formula : C16H12ClNO5S3

- Molecular Weight : 429.9 g/mol

- CAS Number : 372508-48-0

Structural Features

The compound features several functional groups that contribute to its biological activity:

| Structural Feature | Description |

|---|---|

| Thiazolidinone Ring | Potential for enzyme inhibition and interaction with biological targets. |

| Furan Moiety | May enhance lipophilicity and facilitate cellular uptake. |

| Ethanesulfonic Acid Group | Increases solubility and bioavailability. |

Chemistry

In synthetic organic chemistry, (E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid serves as a versatile building block for creating more complex molecules. It can be utilized in various organic reactions, including:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

Common Reagents:

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |

Biology

Research indicates that this compound exhibits promising biological activities:

Anticancer Activity

Studies have demonstrated that this compound shows significant anticancer properties across various cell lines:

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.003 | Induces apoptosis |

| A549 | 0.72 | EGFR inhibition |

| MDA-MB-231 | 1.9 | Cytotoxic activity |

The mechanism of action involves interactions with specific molecular targets, leading to the modulation of cell proliferation and apoptosis.

Antimicrobial and Anti-inflammatory Properties

The structural features suggest potential anti-inflammatory and antimicrobial activities, making it a candidate for further research in these areas.

Medicine

The ongoing exploration of this compound as a therapeutic agent focuses on its ability to modulate biological pathways involved in disease processes. Its unique structure may allow it to interact with various enzymes and receptors, highlighting its potential as a drug candidate.

Case Studies

Several studies have explored the synthesis and biological evaluation of derivatives of this compound:

- Cytotoxicity Studies : Research published in PubMed Central demonstrated that derivatives of this compound exhibited moderate to strong anti-proliferative activity against human leukemia cell lines in a dose-dependent manner.

- Mechanistic Insights : Investigations into the mechanisms revealed that the compound's effectiveness varied based on the cell cycle stage, indicating its potential for targeted cancer therapy.

Mechanism of Action

The mechanism of action of (E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its thiazolidinone moiety may inhibit certain enzymes, while the furan ring can interact with cellular receptors.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: The 4-chlorophenyl group in the target compound increases lipophilicity (XLogP3 = 3.3) compared to the 4-nitrophenyl analog (XLogP3 ≈ 3.5) . However, the nitro group’s electron-withdrawing nature may enhance reactivity in biological systems. Replacement of the ethanesulfonic acid group with a hexanoic acid chain (CAS 851304-85-3) reduces molecular weight (325.4 vs. 429.9) and slightly lowers XLogP3 (2.8 vs. 3.3), favoring aqueous solubility .

Ethanesulfonic acid in the target compound and CAS 1191105-54-0 enhances ionization at physiological pH, improving membrane permeability compared to neutral analogs .

Synthetic Routes: The target compound and analogs are synthesized via Knoevenagel condensation or cyclocondensation of thiosemicarbazides with α-halogenated ketones (e.g., ). For example, describes refluxing thiosemicarbazides with chloroacetic acid and oxocompounds in DMF/acetic acid, a method applicable to the target compound’s synthesis .

Research Findings and Gaps

- Biological Data: No direct bioactivity studies are cited in the provided evidence. However, structurally related thiazolidinones (e.g., ’s nitro derivative) are often screened for kinase inhibition or antimicrobial activity.

- Optimization Opportunities : Introducing polar groups (e.g., sulfonic acid in the target compound) balances lipophilicity and solubility, a strategy validated in FDA-approved sulfonamide drugs.

Biological Activity

(E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, a complex organic compound, has garnered attention in scientific research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The compound features a unique combination of furan, thiazolidinone, and sulfonic acid moieties. Its IUPAC name is 2-[(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid. The molecular weight is approximately 429.9 g/mol, and it is classified under CAS number 372508-48-0.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties across various cancer cell lines:

-

Cell Lines Tested : Studies have demonstrated its effectiveness against human leukemia cell lines and solid tumors such as breast cancer (MCF-7) and lung cancer (A549).

Compound Cell Line IC50 (µM) Mechanism 5e MCF-7 1.003 Induces apoptosis 5a A549 0.72 EGFR inhibition 39 MDA-MB-231 1.9 Cytotoxic activity - Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets, including enzymes involved in cell cycle regulation and signaling pathways .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent :

- Activity Spectrum : Preliminary studies indicate effectiveness against various bacterial strains. The structural components of the thiazolidinone moiety contribute to its ability to disrupt microbial cell functions .

- Case Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of pathogenic bacteria, suggesting its potential use in developing new antimicrobial therapies.

Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

- Mechanism : The compound's structure allows it to scavenge free radicals effectively, reducing oxidative stress in biological systems .

-

Research Findings : Various derivatives have been tested for their ability to inhibit lipid peroxidation, with some compounds showing significant activity at low concentrations .

Compound EC50 (mM) Activity Type 3i 0.565 Lipid peroxidation inhibition 3r 0.708 Antioxidant

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid with high yield and purity?

- Methodological Answer : The synthesis involves a multi-step process starting with the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with thiazolidinone precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetic acid) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) facilitate cyclization and imine formation .

- Temperature control : Reflux conditions (~80–120°C) are critical for achieving >70% yield, while microwave-assisted synthesis reduces reaction time by 40–60% .

- Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) be employed to confirm the molecular structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons on the thiazolidinone ring (δ 3.5–4.5 ppm for methylene groups) and aromatic protons from the 4-chlorophenyl moiety (δ 7.2–7.8 ppm). The (E)-configuration of the exocyclic double bond is confirmed by coupling constants (J = 12–16 Hz) .

- IR spectroscopy : Key peaks include ν(C=O) at 1680–1720 cm⁻¹ (thiazolidinone carbonyl) and ν(S–H) at 2550–2600 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (C19H15ClN2O5S2) with <1 ppm error .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., enzyme inhibition, cytotoxicity)?

- Methodological Answer :

- Enzyme inhibition : Use fluorometric assays targeting kinases (e.g., CDK2) or phosphatases, with IC50 values calculated from dose-response curves .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results to positive controls (e.g., doxorubicin) .

- Antimicrobial activity : Follow CLSI guidelines for broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., Knoevenagel condensation) be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants under varying temperatures and solvent polarities. For example, the condensation step follows second-order kinetics with an activation energy of ~50 kJ/mol .

- Isotopic labeling : Use <sup>13</sup>C-labeled aldehydes to track carbonyl carbon migration during cyclization. NMR analysis of intermediates confirms a stepwise mechanism over concerted pathways .

Q. What computational methods (e.g., DFT, molecular docking) are effective for predicting the compound’s bioactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For this compound, a low LUMO energy (-1.8 eV) suggests electrophilic attack at the exocyclic double bond .

- Molecular docking : Use AutoDock Vina to simulate binding to targets like PPAR-γ. The ethanesulfonic acid group shows strong hydrogen bonding with Arg288 (ΔG = -9.2 kcal/mol) .

- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories to identify critical residue interactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications (e.g., replacing 4-chlorophenyl with other aryl groups)?

- Methodological Answer :

- Synthetic diversification : Synthesize analogs with electron-withdrawing (e.g., 4-NO2) or electron-donating (e.g., 4-OCH3) aryl groups. Compare IC50 values in enzyme assays to correlate substituent effects .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify essential moieties. The thioxothiazolidinone ring and ethanesulfonic acid group are critical for PPAR-γ binding .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Data validation : Reassess docking parameters (e.g., solvation effects, protonation states) if experimental IC50 deviates >10-fold from predictions .

- Metabolite screening : Use LC-MS to detect in vitro degradation products that may explain reduced activity .

- Crystallography : Co-crystallize the compound with target proteins (e.g., PPAR-γ) to validate binding modes observed in silico .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility profiles reported across studies?

- Methodological Answer :

- Standardize protocols : Use USP buffers (pH 1.2–7.4) and nephelometry for solubility measurements. For example, solubility in PBS (pH 7.4) is 0.8 mg/mL, but drops to 0.2 mg/mL in simulated gastric fluid .

- Counterion screening : Test salts (e.g., sodium or lysine) to improve aqueous solubility by 3–5× .

Q. Why do cytotoxicity results vary between 2D monolayer cultures and 3D tumor spheroids?

- Methodological Answer :

- Penetration analysis : Use confocal microscopy with fluorescent analogs to quantify compound diffusion into spheroids. Limited penetration (10–20% of 2D efficacy) explains reduced activity .

- Hypoxia effects : Measure HIF-1α levels in 3D models; the compound may lose potency under low oxygen due to altered metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.